6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the triazine ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The triazine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine: Shares a similar triazine and piperazine structure but with different substituents.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a piperazine ring and is used in similar applications.
Uniqueness
6-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties and binding affinities compared to similar compounds.
Properties
Molecular Formula |
C28H31N7O |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H31N7O/c1-36-24-14-12-23(13-15-24)30-28-32-25(31-27(29)33-28)20-34-16-18-35(19-17-34)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3,(H3,29,30,31,32,33) |
InChI Key |
WRJQAVHGRZKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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